N-cyano-4-fluoro-N-[(1,2-oxazol-5-yl)methyl]aniline
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Overview
Description
N-cyano-4-fluoro-N-[(1,2-oxazol-5-yl)methyl]aniline is an organic compound that features a cyano group, a fluoro-substituted aniline, and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyano-4-fluoro-N-[(1,2-oxazol-5-yl)methyl]aniline typically involves the reaction of 4-fluoroaniline with a suitable oxazole derivative under controlled conditions. One common method includes the use of a cyanoacetylation reaction, where 4-fluoroaniline is treated with cyanoacetic acid in the presence of a catalyst to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-cyano-4-fluoro-N-[(1,2-oxazol-5-yl)methyl]aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine.
Substitution: The fluoro group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of oxides and other oxygenated derivatives.
Reduction: Conversion to amine derivatives.
Substitution: Formation of various substituted aniline derivatives.
Scientific Research Applications
N-cyano-4-fluoro-N-[(1,2-oxazol-5-yl)methyl]aniline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for drug development.
Industry: Utilized in the production of advanced materials and polymers with specific properties.
Mechanism of Action
The mechanism of action of N-cyano-4-fluoro-N-[(1,2-oxazol-5-yl)methyl]aniline involves its interaction with specific molecular targets. The cyano group and the oxazole ring can participate in various biochemical pathways, potentially inhibiting or activating certain enzymes and receptors. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- N-cyano-4-chloro-N-[(1,2-oxazol-5-yl)methyl]aniline
- N-cyano-4-bromo-N-[(1,2-oxazol-5-yl)methyl]aniline
- N-cyano-4-methyl-N-[(1,2-oxazol-5-yl)methyl]aniline
Uniqueness
N-cyano-4-fluoro-N-[(1,2-oxazol-5-yl)methyl]aniline is unique due to the presence of the fluoro group, which can significantly influence its chemical reactivity and biological activity compared to its chloro, bromo, and methyl analogs. The fluoro group can enhance the compound’s stability and lipophilicity, making it a valuable candidate for various applications.
Properties
IUPAC Name |
(4-fluorophenyl)-(1,2-oxazol-5-ylmethyl)cyanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8FN3O/c12-9-1-3-10(4-2-9)15(8-13)7-11-5-6-14-16-11/h1-6H,7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQJCTZMKFZXJDX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N(CC2=CC=NO2)C#N)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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